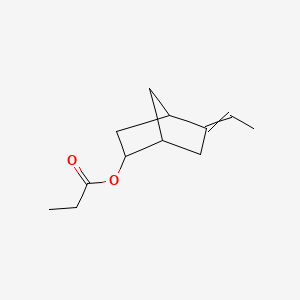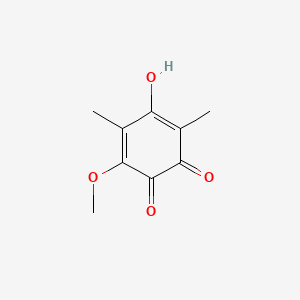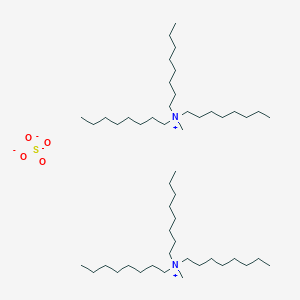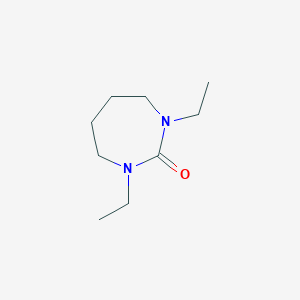
3-Methylpyridine--hydrogen bromide (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylpyridine–hydrogen bromide (1/1) is a chemical compound that consists of 3-methylpyridine and hydrogen bromide in a 1:1 ratioIt is an important intermediate in various chemical reactions and has applications in the pharmaceutical and agricultural industries .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpyridine–hydrogen bromide typically involves the reaction of 3-methylpyridine with hydrogen bromide. One common method is the bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction yields 3-(bromomethyl)-5-methylpyridine, which can then be treated with hydrogen bromide to form 3-methylpyridine hydrobromide .
Industrial Production Methods
For large-scale industrial production, a more efficient and environmentally friendly method involves the use of 5-methylnicotinic acid as the starting material. The process includes esterification with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to obtain (5-methylpyridin-3-yl)methanol. This intermediate is then treated with hydrogen bromide in xylene to produce 3-methylpyridine hydrobromide .
化学反应分析
Types of Reactions
3-Methylpyridine–hydrogen bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The methyl group in 3-methylpyridine can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Borohydride: Used for reduction reactions.
Hydrogen Bromide: Used for the formation of hydrobromide salts.
Major Products
3-(Bromomethyl)-5-methylpyridine: An intermediate in the synthesis of 3-methylpyridine hydrobromide.
Various Derivatives: Formed through substitution, oxidation, and reduction reactions.
科学研究应用
3-Methylpyridine–hydrogen bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 3-methylpyridine–hydrogen bromide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the reaction conditions. It can also interact with enzymes and receptors in biological systems, leading to various biochemical effects .
相似化合物的比较
Similar Compounds
3-Picoline: Another name for 3-methylpyridine, which is a positional isomer of methylpyridine.
4-Methylpyridine: A positional isomer with the methyl group attached at the 4-position of the pyridine ring.
2-Methylpyridine: A positional isomer with the methyl group attached at the 2-position of the pyridine ring.
Uniqueness
3-Methylpyridine–hydrogen bromide is unique due to its specific chemical structure and reactivity. The presence of the bromine atom allows for various substitution reactions, making it a valuable intermediate in organic synthesis. Its applications in pharmaceuticals and agrochemicals further highlight its importance in scientific research and industry .
属性
| 75190-96-4 | |
分子式 |
C6H8BrN |
分子量 |
174.04 g/mol |
IUPAC 名称 |
3-methylpyridine;hydrobromide |
InChI |
InChI=1S/C6H7N.BrH/c1-6-3-2-4-7-5-6;/h2-5H,1H3;1H |
InChI 键 |
SAQQWUTWJKAABW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=CC=C1.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
